molecular formula C24H28N2O B2864244 (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide CAS No. 732275-05-7

(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide

Cat. No. B2864244
M. Wt: 360.501
InChI Key: XIJKAMSKPHDUPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mechanism Of Action

(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide acts as a potent inhibitor of several kinases that are involved in cancer cell survival and proliferation. Specifically, it binds to the ATP-binding site of these kinases, preventing their activity and inhibiting downstream signaling pathways. This leads to the induction of apoptosis and inhibition of cell growth in cancer cells.

Biochemical And Physiological Effects

(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, including those that are resistant to other treatments. Additionally, (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide has been shown to have a favorable safety profile, with no significant toxicity observed in preclinical studies.

Advantages And Limitations For Lab Experiments

One of the major advantages of (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide is its potent inhibitory activity against several kinases involved in cancer cell survival and proliferation. This makes it a promising candidate for the treatment of various types of cancer. However, one limitation of (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide is its limited bioavailability, which may limit its efficacy in vivo.

Future Directions

There are several potential future directions for the study of (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide. One potential direction is the evaluation of (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide in combination with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, further studies are needed to evaluate the efficacy of (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide in vivo, as well as its potential use in the treatment of specific types of cancer. Finally, the development of more potent and bioavailable analogs of (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide may also be an area of future research.

Synthesis Methods

The synthesis of (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide involves several steps, with the key intermediate being the condensation of 4-tert-butylbenzaldehyde with 2,6-diethylphenylamine to form (Z)-3-(4-tert-butylphenyl)-N-(2,6-diethylphenyl)prop-2-enamide. This intermediate is then cyano-activated to form the final product, (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide.

Scientific Research Applications

(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several kinases that are involved in the survival and proliferation of cancer cells, including BTK, FLT3, and JAK2. This inhibition leads to the induction of apoptosis and the inhibition of cell growth, making (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide a promising candidate for the treatment of various types of cancer.

properties

IUPAC Name

(Z)-3-(4-tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O/c1-6-18-9-8-10-19(7-2)22(18)26-23(27)20(16-25)15-17-11-13-21(14-12-17)24(3,4)5/h8-15H,6-7H2,1-5H3,(H,26,27)/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJKAMSKPHDUPB-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C(=CC2=CC=C(C=C2)C(C)(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)/C(=C\C2=CC=C(C=C2)C(C)(C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.